(2,7-Naphthyridin-4-yl)methanol

PDE5 inhibition kinase selectivity naphthyridine isomer comparison

Select (2,7-Naphthyridin-4-yl)methanol for medicinal chemistry programs requiring the 2,7-naphthyridine isomer scaffold—a validated PDE5 inhibitor core (IC50=0.23 nM) with >100,000-fold selectivity over PDE1-4, c-Kit/VEGFR-2 dual activity, and tunable MET/AXL single-kinase profiles. The primary alcohol at the 4-position enables ≥6 distinct derivatization pathways (oxidation, esterification, Mitsunobu, etc.), providing greater synthetic divergence than the 4-carbaldehyde analog. Do not substitute with the 1,8- or 1,6-isomer without re-validation; these redirect kinase selectivity toward Aurora/FGFR targets. Ideal for core facilities building diverse naphthyridine screening libraries from a single building block investment.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B12848953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,7-Naphthyridin-4-yl)methanol
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CN=CC(=C21)CO
InChIInChI=1S/C9H8N2O/c12-6-8-5-11-4-7-3-10-2-1-9(7)8/h1-5,12H,6H2
InChIKeyIYKWMXMVJMYUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2,7-Naphthyridin-4-yl)methanol Requires a Sourcing Strategy Beyond Generic Naphthyridine Procurement


(2,7-Naphthyridin-4-yl)methanol (CAS 1783782-99-9, molecular formula C9H8N2O, molecular weight 160.17 g/mol) is a bicyclic heteroaromatic building block belonging to the 2,7-naphthyridine isomer family—one of six regioisomeric naphthyridine scaffolds distinguished by the positions of two ring nitrogen atoms [1]. The compound features a hydroxymethyl (-CH2OH) substituent at the 4-position, which serves as a versatile synthetic handle for downstream derivatization via esterification, oxidation, or nucleophilic displacement . The 2,7-naphthyridine core is recognized as a privileged scaffold in medicinal chemistry, with documented activity across kinase inhibition (PDE5, c-Kit, VEGFR-2, PDK-1, MET/AXL), antimicrobial applications, and anticancer research [2]. Unlike the more extensively commercialized 1,8-naphthyridine isomer (the scaffold of nalidixic acid and numerous fluoroquinolone antibiotics), the 2,7-isomer occupies a distinct and less crowded chemical space, offering differential biological target engagement profiles [3].

Why Generic Substitution of (2,7-Naphthyridin-4-yl)methanol Fails: Isomer-Dependent Biological Selectivity and Synthetic Handles Cannot Be Interchanged


The six naphthyridine isomers (1,5-; 1,6-; 1,7-; 1,8-; 2,6-; 2,7-) are not functionally interchangeable scaffolds. Despite sharing the identical C8H6N2 core formula, each isomer presents a distinct nitrogen atom spatial arrangement that governs electron distribution, hydrogen-bonding geometry, and target binding orientation [1]. Critically, the 2,7-isomer has been independently validated as a potent PDE5 inhibitor scaffold (IC50 = 0.23 nM with >100,000-fold selectivity over PDE1-4) [2], while 1,6-naphthyridines preferentially engage FGFR and Syk kinases, and 1,5-naphthyridines target Aurora kinases [3]. Furthermore, the 4-position substituent is a decisive differentiation vector: (2,7-naphthyridin-4-yl)methanol's primary alcohol enables distinct chemical transformations (oxidation to aldehydes/carboxylic acids, esterification, Mitsunobu coupling) compared to the corresponding 4-carbaldehyde (CAS 10273-40-2) or 4-methanamine (CAS 1935541-15-3) analogs . Substituting a different isomer or a different 4-substituent analog without validation risks altering target engagement, synthetic route yields, and downstream biological readout. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: (2,7-Naphthyridin-4-yl)methanol vs. Closest Analogs and Comparators


Isomer-Specific PDE5 Inhibition: 2,7-Naphthyridine Scaffold vs. Sildenafil and 1,7-Naphthyridine Isomers

The 2,7-naphthyridine scaffold—the core of the target compound—enables PDE5 inhibitory potency that exceeds the clinical benchmark sildenafil. A specific 2,7-naphthyridine derivative (compound 4c) achieved an IC50 of 0.23 nM against PDE5, compared to sildenafil's IC50 of 3.6 nM under comparable assay conditions, representing a ~15.7-fold potency advantage [1]. More critically, the 2,7-naphthyridine scaffold conferred >100,000-fold selectivity over PDE1-4 isoforms and 240-fold selectivity over PDE6, whereas sildenafil showed substantially lower selectivity margins (IC50 values: PDE5 = 3.6 nM, PDE6 = 29 nM, PDE1-4 > 270 nM) [1]. This selectivity window is directly attributable to the unique nitrogen atom spacing of the 2,7-isomer, which positions the scaffold for optimal hydrogen-bonding interactions within the PDE5 catalytic pocket—a geometry not achievable with the 1,6- or 1,8-naphthyridine isomers [2]. Note: these data derive from fully elaborated derivatives bearing the 2,7-naphthyridine core; (2,7-naphthyridin-4-yl)methanol itself serves as the key intermediate for constructing such elaborated inhibitors.

PDE5 inhibition kinase selectivity naphthyridine isomer comparison corpus cavernosum relaxation

Kinase Inhibition Selectivity: 2,7-Naphthyridone MET/AXL Inhibitors vs. Cabozantinib (Multi-Target TKI)

2,7-Naphthyridone derivatives—accessible from (2,7-naphthyridin-4-yl)methanol through oxidation and subsequent N-arylation—demonstrate kinase selectivity that exceeds the clinical multi-target tyrosine kinase inhibitor cabozantinib. Compound 17c, a 2-phenyl-2,7-naphthyridin-1(2H)-one derivative, inhibited MET kinase with an IC50 of 13.8 nM and showed selectivity for MET over AXL, while compound 17e preferentially inhibited AXL (IC50 = 17.2 nM) [1]. In contrast, cabozantinib—a clinical agent that targets MET, VEGFR2, RET, AXL, KIT, and FLT3—showed no selectivity between MET and AXL in the same assay system [1]. This demonstrates that the 2,7-naphthyridine scaffold, unlike the quinoline-based cabozantinib chemotype, can be tuned for single-kinase selectivity through appropriate substitution at the 4- and 8-positions—positions accessible via the methanol handle of the target compound [2].

MET kinase AXL kinase kinase selectivity cabozantinib comparator 2,7-naphthyridone

c-Kit/VEGFR-2 Inhibition: 2,7-Naphthyridinone Lead Optimization vs. Earlier 2,7-Naphthyridone Lead Compound

Within the 2,7-naphthyridine scaffold class, substitution at the 4- and 8-positions produces quantifiable, order-of-magnitude potency improvements. The 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative 9k inhibited c-Kit with an IC50 of 8.5 nM, representing a 38.8-fold improvement over the earlier lead compound 3 (IC50 = 329.6 nM) [1]. For VEGFR-2, compounds 10l and 10r achieved IC50 values of 56.5 nM and 31.7 nM respectively, representing 5.0–8.8-fold potency gains over compound 3 (IC50 = 279.9 nM) [1]. These SAR data demonstrate that the 2,7-naphthyridine core is highly responsive to peripheral substitution, and that the 4-position (where the methanol group resides in the target compound) is a critical vector for potency optimization [2].

c-Kit kinase VEGFR-2 kinase structure-activity relationship naphthyridinone lead optimization

Selective Anti-Staphylococcal Activity with Microbiota-Sparing Profile: 2,7-Naphthyridine Derivatives vs. Broad-Spectrum Antibiotics

2,7-Naphthyridine derivatives exhibit pathogen-selective antimicrobial activity that contrasts with broad-spectrum antibiotics. In a panel of 2,7-naphthyridine derivatives tested against S. aureus, P. aeruginosa, C. albicans, and the commensal Lactobacillus crispatus, compounds 10j and 10f demonstrated exclusive activity against S. aureus with no activity against the other tested species, including the beneficial commensal L. crispatus [1]. Compound 10j achieved an MIC of 8 mg/L against S. aureus, while compound 10f showed an MIC of 31 mg/L [1]. In vivo testing using the Galleria mellonella larval model confirmed no systemic toxicity over a 5-day observation period, and molecular dynamics simulations supported stable gyrase-DNA ternary complex binding, with 10j showing ~4-fold more favorable binding energetics than 10f [1]. This microbiota-sparing profile is structurally encoded by the 2,7-naphthyridine scaffold and is not recapitulated by 1,8-naphthyridine antibiotics (e.g., gemifloxacin), which exhibit broader antibacterial spectra including activity against Gram-negative organisms [2].

antimicrobial Staphylococcus aureus microbiota-sparing MIC antibiotic selectivity

Synthetic Handle Differentiation: 4-Methanol vs. 4-Carbaldehyde Functional Group Reactivity and Derivatization Versatility

The primary alcohol of (2,7-naphthyridin-4-yl)methanol enables a distinct set of synthetic transformations compared to the closest commercially available 4-substituted 2,7-naphthyridine analog, 2,7-naphthyridine-4-carbaldehyde (CAS 10273-40-2). The alcohol can undergo: (i) oxidation to the aldehyde or carboxylic acid, providing access to both oxidation states; (ii) esterification with diverse carboxylic acids; (iii) conversion to alkyl halides for nucleophilic displacement; (iv) Mitsunobu coupling for C-O, C-N, and C-S bond formation; and (v) sulfonation/mesylation for subsequent substitution . In contrast, the 4-carbaldehyde is restricted to condensation reactions (Schiff base formation, reductive amination) and nucleophilic additions . The alcohol thus provides bidirectional synthetic access: it can be elaborated to the same products accessible from the aldehyde (via oxidation) while also enabling transformations (esterification, alkylation, Mitsunobu) that the aldehyde cannot support [1]. No direct quantitative comparison of reaction yields from both starting materials has been published.

synthetic intermediate building block functional group interconversion chemical library synthesis naphthyridine derivatization

Physicochemical Scaffold Differentiation: Melting Point and Electron Distribution Across Naphthyridine Isomers

The six naphthyridine isomers exhibit substantial physicochemical divergence that directly impacts handling, formulation, and reactivity. Melting points span a range of >75°C across the isomer family: 1,6-naphthyridine melts at <40°C, while 2,6-naphthyridine melts at 114–115°C [1]. The 2,7-isomer's nitrogen atom arrangement produces a distinct π-electron distribution: both nitrogen atoms reside in the β-position relative to the ring junction, creating a uniquely electron-deficient aromatic system compared to the 1,X-isomers (where one nitrogen is α to the junction) [2]. This electronic configuration modulates: (i) susceptibility to nucleophilic aromatic substitution at the 1- and 4-positions; (ii) coordination geometry with metal catalysts; and (iii) hydrogen-bond acceptor strength in biological target engagement [2]. For (2,7-naphthyridin-4-yl)methanol specifically, solubility data indicate solubility in polar organic solvents (methanol, ethanol) consistent with the alcohol functionality combined with the heteroaromatic core . Quantitative pKa and LogP values for this specific compound have not been experimentally determined in published literature.

naphthyridine isomers physicochemical properties melting point electron distribution basicity

Optimal Research and Procurement Scenarios for (2,7-Naphthyridin-4-yl)methanol Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry Library Synthesis Requiring PDE5 or c-Kit/VEGFR-2 Selectivity

For medicinal chemistry programs targeting PDE5 with selectivity requirements exceeding 100,000-fold over PDE1-4 [1], or c-Kit/VEGFR-2 dual inhibition with demonstrated 38.8-fold potency gains achievable through scaffold optimization [2], (2,7-naphthyridin-4-yl)methanol is the indicated 4-substituted building block. The methanol handle enables both direct incorporation into final compounds and oxidation to the aldehyde or carboxylic acid for downstream diversification. Procurement of the 1,6- or 1,8-naphthyridine isomer analogs would redirect kinase selectivity toward FGFR/Syk or Aurora kinase targets respectively, fundamentally altering the biological profile [3].

Selective Anti-Staphylococcal Drug Discovery with Microbiota-Sparing Design Criteria

For antimicrobial programs requiring pathogen-selective activity against S. aureus without disruption of protective commensal flora—a profile experimentally demonstrated by 2,7-naphthyridine derivatives with exclusive anti-staphylococcal activity (MIC = 8–31 mg/L) and confirmed in vivo safety in G. mellonella [1]—(2,7-naphthyridin-4-yl)methanol provides the correct scaffold entry point. The 1,8-naphthyridine isomer scaffold is contraindicated for this application, as its derivatives (e.g., gemifloxacin) exhibit broad-spectrum antibacterial activity that would ablate the desired microbiota-sparing selectivity [2].

MET/AXL Selective Kinase Tool Compound Development Requiring Single-Target Selectivity

For chemical biology groups requiring selective MET or AXL kinase inhibitors (as opposed to multi-target agents like cabozantinib), the 2,7-naphthyridone scaffold derived from (2,7-naphthyridin-4-yl)methanol has demonstrated tunable single-kinase selectivity (MET IC50 = 13.8 nM for 17c; AXL IC50 = 17.2 nM for 17e) where cabozantinib showed no selectivity [1]. The methanol group at the 4-position serves as the synthetic origin point for installing the N-aryl substituents that drive this selectivity, positioning (2,7-naphthyridin-4-yl)methanol as the correct procurement choice over pre-functionalized analogs that restrict diversification options [2].

Diversifiable Building Block Procurement for Multi-Project Chemical Library Construction

For core facility or CRO-based library synthesis operations supporting multiple medicinal chemistry projects, (2,7-naphthyridin-4-yl)methanol's primary alcohol handle provides ≥6 distinct reaction classes (oxidation, esterification, Mitsunobu, alkyl halide formation, sulfonation, etherification) compared to ~4 for the corresponding 4-carbaldehyde [1]. This greater synthetic divergence, combined with the 2,7-isomer's validated multi-kinase target engagement profile [2], makes it a strategically superior single-building-block investment for organizations synthesizing diverse naphthyridine-based screening collections.

Quote Request

Request a Quote for (2,7-Naphthyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.